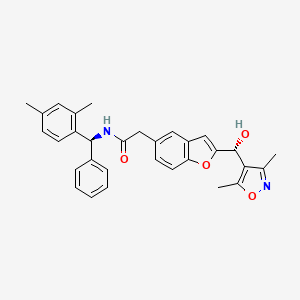

TMP780

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(R)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TMP778

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP778 is a potent and selective small-molecule inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt). As a master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of TMP778, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented herein is intended to support further research and drug development efforts targeting the RORγt pathway.

Core Mechanism of Action: Inverse Agonism of RORγt

The primary mechanism of action of TMP778 is its function as a highly selective inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. RORγt exhibits a certain level of basal transcriptional activity even in the absence of a natural ligand. TMP778 binds to the ligand-binding domain of RORγt and induces a conformational change that actively represses this basal activity, leading to the downregulation of RORγt-dependent gene transcription.

This inhibitory action on RORγt is highly specific. Studies have shown that TMP778 has significantly lower activity against other members of the ROR family, such as RORα and RORβ, highlighting its selectivity.

Quantitative Data on TMP778 Activity

The potency and selectivity of TMP778 have been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for TMP778.

Table 1: In Vitro Inhibitory Activity of TMP778

| Assay Type | Target | Cell Line | IC50 | Reference |

| FRET Assay | RORγt | - | 5 nM | [1] |

| IL-17F Promoter Assay | RORγt | Jurkat | 17 nM | [1] |

| Th17 Differentiation (mouse) | RORγt | Primary CD4+ T cells | 100 nM | [2] |

| RORγt Luciferase Reporter Assay | RORγt | HEK293 | 17 nM | [1] |

| RORα Luciferase Reporter Assay | RORα | HEK293 | >10,000 nM | [1] |

| RORβ Luciferase Reporter Assay | RORβ | HEK293 | >10,000 nM |

Table 2: In Vivo Efficacy of TMP778

| Animal Model | Disease | Species | Dose and Administration | Key Findings | Reference |

| Experimental Autoimmune Uveitis (EAU) | Uveitis | Mouse (B10.A) | 20 mg/kg, subcutaneous, twice daily | Significantly inhibited the development of EAU; Reduced production of IL-17 and IFN-γ. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Mouse | Not specified | Ameliorated the progression of EAE. | |

| Imiquimod-induced skin inflammation | Psoriasis | Mouse | Not specified | Reduced psoriasis-like cutaneous inflammation. |

Signaling Pathways and Cellular Effects

TMP778 exerts its therapeutic effects by modulating the RORγt-driven signaling pathway, which is central to the differentiation and function of Th17 cells.

Inhibition of Th17 Cell Differentiation and Function

Th17 cells are a subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F). The differentiation of naïve CD4+ T cells into Th17 cells is critically dependent on the transcriptional activity of RORγt.

By inhibiting RORγt, TMP778 effectively blocks the differentiation of Th17 cells. This leads to a significant reduction in the production of IL-17 and other Th17-associated cytokines. In vivo studies have confirmed that treatment with TMP778 leads to a decrease in the number of IL-17-producing cells in models of autoimmune disease.

Impact on Th1 Cells

Interestingly, in vivo studies have revealed that TMP778 can also affect T helper 1 (Th1) cells, which are another key player in autoimmune responses. Treatment with TMP778 in a mouse model of EAU resulted in a reduced production of Interferon-gamma (IFN-γ), the signature cytokine of Th1 cells. This suggests that while the primary target of TMP778 is RORγt in Th17 cells, its downstream effects in a complex in vivo environment can also modulate the Th1 immune response.

Gene Expression Modulation

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been utilized to understand the genome-wide effects of TMP778 on RORγt binding to DNA. These studies have shown that TMP778 can modulate the binding of RORγt to the promoter regions of its target genes, thereby altering their expression. This includes the direct downregulation of genes encoding pro-inflammatory cytokines and other molecules involved in the Th17 pathogenic signature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TMP778.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Binding

This assay is used to quantify the binding of TMP778 to the RORγt ligand-binding domain (LBD).

-

Principle: The assay measures the disruption of the interaction between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged RORγt LBD and a fluorescein-labeled coactivator peptide. When TMP778 binds to the RORγt LBD, it induces a conformational change that prevents the binding of the coactivator peptide, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged RORγt LBD

-

Tb-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., SRC1-4)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

-

TMP778 compound series

-

384-well low-volume black plates

-

TR-FRET enabled plate reader

-

-

Procedure:

-

Prepare a 2X solution of GST-RORγt LBD and Tb-anti-GST antibody in assay buffer.

-

Prepare a 4X solution of the fluorescein-labeled coactivator peptide in assay buffer.

-

Prepare serial dilutions of TMP778 in DMSO and then dilute in assay buffer to a 4X final concentration.

-

Add 5 µL of the 4X TMP778 solution to the wells of the 384-well plate.

-

Add 5 µL of the 2X GST-RORγt LBD/Tb-anti-GST antibody solution to each well.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of the 4X fluorescein-labeled coactivator peptide solution to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).

-

Calculate the 520/495 nm emission ratio and plot against the TMP778 concentration to determine the IC50 value.

-

RORγt Luciferase Reporter Gene Assay

This cell-based assay measures the ability of TMP778 to inhibit RORγt-mediated gene transcription.

-

Principle: HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). Activation of RORγt leads to the expression of luciferase. TMP778 will inhibit this process, leading to a decrease in the luminescent signal.

-

Materials:

-

HEK293 cells

-

Expression plasmid for GAL4-RORγt LBD

-

Luciferase reporter plasmid with GAL4 UAS

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TMP778 compound series

-

Luciferase assay reagent (containing luciferin)

-

96-well white, clear-bottom plates

-

Luminometer

-

-

Procedure:

-

Seed HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the GAL4-RORγt LBD and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of TMP778 or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the TMP778 concentration to determine the IC50 value.

-

In Vitro Th17 Cell Differentiation Assay

This assay assesses the effect of TMP778 on the differentiation of primary T cells into the Th17 lineage.

-

Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions (in the presence of specific cytokines and antibodies). The differentiation into Th17 cells is measured by the intracellular staining of IL-17.

-

Materials:

-

Spleen and lymph nodes from mice (e.g., C57BL/6)

-

Naïve CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant murine IL-6, TGF-β, and IL-23

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

TMP778 compound series

-

Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated anti-IL-17A antibody

-

Flow cytometer

-

-

Procedure:

-

Isolate naïve CD4+ T cells from mouse spleens and lymph nodes using a cell isolation kit.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Plate the naïve CD4+ T cells in the coated wells.

-

Add soluble anti-CD28 antibody, IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 to the culture medium.

-

Add serial dilutions of TMP778 or vehicle control to the wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

-

Harvest the cells and perform intracellular staining for IL-17A using a fixation and permeabilization kit and a fluorochrome-conjugated anti-IL-17A antibody.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

Experimental Autoimmune Uveitis (EAU) Animal Model

This in vivo model is used to evaluate the efficacy of TMP778 in a model of autoimmune disease.

-

Principle: EAU is induced in susceptible mice by immunization with an autoantigen, interphotoreceptor retinoid-binding protein (IRBP), emulsified in Complete Freund's Adjuvant (CFA). The resulting autoimmune response leads to inflammation of the eye.

-

Materials:

-

B10.A or C57BL/6 mice

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

TMP778 formulated for subcutaneous injection

-

Fundoscope and/or histology equipment for disease assessment

-

-

Procedure:

-

Prepare an emulsion of IRBP peptide in CFA.

-

Immunize mice subcutaneously with the IRBP/CFA emulsion.

-

Administer pertussis toxin intraperitoneally on the day of immunization and optionally 48 hours later.

-

Begin treatment with TMP778 (e.g., 20 mg/kg, subcutaneously, twice daily) on the day of immunization or at the onset of disease.

-

Monitor the mice for clinical signs of EAU using fundoscopy, typically starting around day 12 post-immunization.

-

At the end of the experiment, euthanize the mice and collect eyes for histological analysis to score the severity of inflammation.

-

Spleens and lymph nodes can also be collected to analyze the systemic immune response (e.g., cytokine production by T cells).

-

Visualizations

Signaling Pathway Diagram

Caption: RORγt signaling pathway and the point of inhibition by TMP778.

Experimental Workflow Diagrams

Caption: Workflow for the TR-FRET assay to measure TMP778 binding to RORγt.

Caption: Workflow for the luciferase reporter gene assay to measure TMP778 activity.

Logical Relationship Diagram

Caption: Logical relationship of the molecular and cellular effects of TMP778.

Conclusion

TMP778 is a well-characterized, potent, and selective inverse agonist of RORγt. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics for autoimmune and inflammatory diseases. Further investigation into the precise molecular interactions of TMP778 with RORγt and its broader effects on the immune system will continue to refine our understanding and facilitate the development of next-generation RORγt inhibitors.

References

TMP778: A Deep Dive into its Function as a RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5]

As an inverse agonist, TMP778 binds to RORγt and reduces its constitutive activity. This action leads to the inhibition of the RORγt-mediated transcriptional network, ultimately suppressing the differentiation of Th17 cells and the production of their signature pro-inflammatory cytokine, Interleukin-17 (IL-17). TMP778 has demonstrated high selectivity, with genome-wide transcriptional profiling showing minimal effects on genes unrelated to the Th17 transcriptional signature.

Quantitative Data Summary

The potency and selectivity of TMP778 have been quantified across various in vitro assays.

| Assay Type | Target | IC50 Value | Reference |

| FRET Assay | RORγt | 7 nM | |

| FRET Assay | RORγt | 5 nM | |

| RORγ Assay | RORγt | 17 nM | |

| IL-17F Promoter Assay | RORγt | 63 nM | |

| IL-17 Secretion (Th17 cells) | RORγt | 0.03 µM (30 nM) | |

| IL-17 Secretion (Tc17 cells) | RORγt | 0.005 µM (5 nM) | |

| Mouse Th17 Differentiation | RORγt | 0.1 µM | |

| Mouse IL-17A Production | RORγt | 0.1 µM |

Signaling Pathway

TMP778 exerts its function by intervening in the RORγt-mediated signaling pathway, which is central to Th17 cell differentiation and function. The following diagram illustrates the simplified signaling cascade and the point of intervention by TMP778.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

TMP778: A Selective RORγt Inhibitor for Autoimmune and Inflammatory Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor, is the master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), play a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a highly attractive therapeutic target. This technical guide provides an in-depth overview of TMP778, a potent and selective small-molecule inverse agonist of RORγt. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of RORγt inhibition.

Introduction to RORγt and the Th17 Pathway

The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This process induces the expression of RORγt, which then transcriptionally activates a cascade of genes essential for the Th17 phenotype, including those encoding for IL-17A, IL-17F, IL-21, and IL-22.[1] These cytokines are critical mediators of inflammation and are implicated in the pathology of diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2] The central role of RORγt in this pathway makes it a prime target for therapeutic intervention aimed at dampening pathogenic Th17 responses.[3]

TMP778: A Potent and Selective RORγt Inverse Agonist

TMP778 is a small molecule that has been identified as a potent and selective inverse agonist of RORγt.[4] As an inverse agonist, TMP778 not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of the receptor. This leads to a profound suppression of RORγt-dependent gene expression.

Mechanism of Action

TMP778 exerts its inhibitory effect by binding to the ligand-binding domain (LBD) of RORγt. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressors and prevents the binding of co-activators necessary for gene transcription.[5] The ultimate consequence is the suppression of the transcription of RORγt target genes, most notably IL17A and IL17F.

Quantitative Data Summary

The potency and selectivity of TMP778 have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of TMP778

| Assay Type | Species | Target | IC50 | Reference(s) |

| FRET Assay | Human | RORγt | 7 nM | |

| FRET Assay (SRC1 peptide) | Human | RORγt | 5 nM | |

| IL-17F Promoter Reporter Assay | Human | RORγt | 63 nM | |

| RORγ GAL4 Reporter Assay | Human | RORγ | 17 nM | |

| Th17 Cell Differentiation | Human | IL-17 Production | 30 nM | |

| Tc17 Cell Differentiation | Human | IL-17 Production | 5 nM |

Table 2: Selectivity Profile of TMP778

| Target | IC50 (μM) | Fold Selectivity vs. RORγ | Reference(s) |

| RORα | 1.24 | ~73-fold | |

| RORβ | 1.39 | ~82-fold |

Note: Selectivity is calculated based on the RORγ GAL4 reporter assay IC50 of 0.017 μM.

Preclinical Efficacy

The therapeutic potential of TMP778 has been evaluated in animal models of autoimmune diseases, where it has demonstrated significant efficacy.

In Vitro Inhibition of Th17 Differentiation

TMP778 potently inhibits the differentiation of naïve CD4+ T cells into Th17 cells in a dose-dependent manner. This is evidenced by a significant reduction in the production of IL-17A.

In Vivo Efficacy in Experimental Autoimmune Uveitis (EAU)

In a mouse model of experimental autoimmune uveitis (EAU), a condition mediated by both Th1 and Th17 cells, treatment with TMP778 significantly inhibited the development of the disease. Histological examination revealed a marked reduction in ocular inflammation. Interestingly, in addition to the expected suppression of IL-17 production, TMP778 treatment also led to a reduction in Interferon-gamma (IFN-γ) production and a decrease in the proportion of Th1 cells. This unexpected effect on the Th1 lineage in vivo suggests a more complex mechanism of action than initially anticipated and may contribute to its robust efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of TMP778.

RORγt GAL4 Reporter Assay

This cell-based assay is used to quantify the ability of a compound to inhibit RORγt-mediated gene transcription.

Principle: A fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain is expressed in a reporter cell line. This fusion protein drives the expression of a luciferase reporter gene under the control of a GAL4 upstream activation sequence. An inverse agonist like TMP778 will inhibit this transcription, leading to a decrease in luciferase signal.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates and co-transfected with a GAL4-RORγt LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of TMP778 or vehicle control (DMSO).

-

-

Luciferase Assay:

-

Following a 16-24 hour incubation with the compound, the luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data is normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell viability.

-

-

Data Analysis:

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro Th17 Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

Protocol:

-

Isolation of Naïve CD4+ T Cells:

-

Spleens and lymph nodes are harvested from mice.

-

A single-cell suspension is prepared, and naïve CD4+ T cells (CD4+CD62L+) are isolated using magnetic-activated cell sorting (MACS).

-

-

T Cell Culture and Differentiation:

-

96-well plates are coated with anti-CD3 and anti-CD28 antibodies to provide T cell activation signals.

-

Isolated naïve CD4+ T cells are cultured in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, anti-IFN-γ, and anti-IL-4).

-

Serial dilutions of TMP778 or vehicle control are added to the cultures.

-

-

Analysis of IL-17 Production:

-

After 3-5 days of culture, supernatants are collected and the concentration of IL-17A is measured by ELISA.

-

Alternatively, cells can be restimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining and analysis by flow cytometry.

-

Experimental Autoimmune Uveitis (EAU) Model

This in vivo model is used to evaluate the efficacy of a compound in a Th1/Th17-mediated autoimmune disease.

Protocol:

-

Induction of EAU:

-

Mice (e.g., B10.RIII or C57BL/6J) are immunized subcutaneously with an emulsion containing a uveitogenic peptide (e.g., IRBP 1-20) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

An intraperitoneal injection of Pertussis toxin is also administered.

-

-

Compound Administration:

-

Treatment with TMP778 (e.g., 20 mg/kg, subcutaneously, twice daily) or vehicle is initiated at the time of immunization or at the onset of disease.

-

-

Disease Scoring:

-

The severity of uveitis is monitored and scored clinically using fundoscopy at regular intervals. Scoring is typically based on a scale of 0 to 4, assessing inflammation, vasculitis, and retinal damage.

-

-

Histopathological Analysis:

-

At the end of the study, eyes are enucleated, fixed, and sectioned for histological examination to assess cellular infiltration and structural damage.

-

Conclusion

TMP778 is a potent and selective RORγt inverse agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its ability to inhibit the Th17 pathway, and potentially modulate Th1 responses in vivo, makes it a compelling candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of TMP778 and other RORγt inhibitors. Further investigation into the detailed pharmacokinetic and toxicological profile of TMP778 will be crucial for its translation into the clinic.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]

- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of TMP778

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the downstream molecular targets of TMP778, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of TMP778's mechanism of action.

Core Mechanism of Action

TMP778 functions as a potent and selective inhibitor of RORγt, a lineage-defining transcription factor for T helper 17 (Th17) cells.[1][2] By targeting RORγt, TMP778 effectively modulates the differentiation and function of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[1][2] The primary downstream effect of RORγt inhibition by TMP778 is the suppression of Th17-mediated immune responses.

Downstream Cellular and Molecular Targets

The inhibitory action of TMP778 on RORγt initiates a cascade of downstream effects, impacting specific cell populations, cytokine production, and the expression of key transcription factors.

T Helper 17 (Th17) Cells and Interleukin-17 (IL-17)

As a direct consequence of RORγt inhibition, TMP778 significantly suppresses the differentiation of naive CD4+ T cells into Th17 cells.[1] This leads to a marked reduction in the production and secretion of IL-17A and IL-17F, the signature cytokines of Th17 cells. IL-17 is a pro-inflammatory cytokine that plays a crucial role in tissue inflammation and the pathogenesis of autoimmune diseases.

T Helper 1 (Th1) Cells and Interferon-gamma (IFN-γ)

Intriguingly, in vivo studies have revealed that TMP778 also affects the Th1 cell lineage, an effect not anticipated from its selective action on RORγt. Treatment with TMP778 has been shown to reduce the population of Th1 cells and decrease the production of their signature cytokine, Interferon-gamma (IFN-γ).

T-bet Transcription Factor

The unexpected inhibition of the Th1 response by TMP778 is associated with the downregulation of T-box transcription factor T-bet (Tbx21). T-bet is the master regulator of Th1 cell differentiation. The reduction in T-bet expression provides a molecular basis for the observed decrease in IFN-γ production and Th1 cell numbers in vivo following TMP778 treatment.

Quantitative Data on TMP778 Activity

The following tables summarize the quantitative data available on the inhibitory effects of TMP778.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for mouse Th17 differentiation | 0.1 µM | Mouse naive CD4+ T cells | |

| IC50 for IL-17A production | 0.1 µM | Mouse naive CD4+ T cells |

IC50: Half maximal inhibitory concentration

Signaling Pathway Modulated by TMP778

The following diagram illustrates the signaling cascade affected by TMP778.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Th17 Cell Differentiation Assay

This protocol is adapted from studies evaluating the effect of TMP778 on Th17 differentiation.

1. Isolation of Naive CD4+ T Cells:

-

Isolate spleens and lymph nodes from C57BL/6 mice.

-

Prepare a single-cell suspension.

-

Enrich for naive CD4+ T cells using a naive CD4+ T cell isolation kit (e.g., MACS).

2. T Cell Culture and Differentiation:

-

Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To induce Th17 differentiation, add the following cytokines to the culture medium: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

3. Treatment with TMP778:

-

Prepare stock solutions of TMP778 in DMSO.

-

Add TMP778 to the cell cultures at various concentrations (e.g., 0.01 µM to 10 µM).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of TMP778 used.

4. Analysis of Th17 Differentiation:

-

After 3-4 days of culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Harvest the cells and perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

5. Analysis of Cytokine Production in Supernatants:

-

Collect culture supernatants before restimulation.

-

Measure the concentration of IL-17A and other cytokines using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Experimental Autoimmune Uveitis (EAU) Model

This protocol describes the induction of EAU in mice and treatment with TMP778, as reported in the literature.

1. Animals:

-

Use female B10.A mice, 8-12 weeks of age.

2. EAU Induction:

-

Emulsify interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunize mice subcutaneously at the base of the tail and in the thighs with 200 µL of the emulsion (containing 200 µg of IRBP peptide).

-

Concurrently, administer Bordetella pertussis toxin (0.5 µg) intraperitoneally as an additional adjuvant.

3. Treatment with TMP778:

-

Prepare a formulation of TMP778 for subcutaneous injection (e.g., in a vehicle of 3% dimethylacetamide, 10% Solutol, and 87% saline).

-

Beginning on the day of immunization, administer TMP778 (e.g., 20 mg/kg) subcutaneously twice daily.

-

Treat a control group of mice with the vehicle only.

4. EAU Scoring and Histology:

-

Monitor the mice for clinical signs of uveitis by fundoscopy at regular intervals (e.g., day 14, 21, and 28 post-immunization).

-

Grade the severity of EAU on a scale of 0 to 4.

-

On the final day of the experiment, euthanize the mice and enucleate the eyes for histological analysis.

-

Fix, section, and stain the eyes with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

5. Analysis of Immune Responses:

-

At the end of the treatment period, isolate splenocytes from the mice.

-

Culture the splenocytes in the presence or absence of the immunizing IRBP peptide.

-

After 48-72 hours, collect the culture supernatants and measure the levels of IFN-γ and IL-17 by ELISA.

-

Perform flow cytometry on splenocytes to determine the percentages of Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17+) cells.

Quantitative PCR (qPCR) for Transcription Factor Expression

This protocol outlines the measurement of RORγt and T-bet mRNA levels.

1. RNA Isolation:

-

Isolate total RNA from cultured T cells or splenocytes using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. qPCR:

-

Perform real-time PCR using a qPCR system with a SYBR Green-based detection method.

-

Use primers specific for Rorc (encoding RORγt), Tbx21 (encoding T-bet), and a housekeeping gene (e.g., Actb for beta-actin) for normalization.

-

The reaction mixture typically includes cDNA template, forward and reverse primers, and SYBR Green master mix.

-

A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes (Rorc and Tbx21) compared to the housekeeping gene using the ΔΔCt method.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of TMP778 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP778 is a potent and selective small-molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of TMP778, with a specific focus on its impact on cytokine production. It consolidates findings from key preclinical studies, presenting quantitative data on cytokine inhibition, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence demonstrates that TMP778 not only effectively suppresses the signature Th17 cytokine, Interleukin-17 (IL-17), but also unexpectedly modulates T helper 1 (Th1) responses by reducing Interferon-gamma (IFN-γ) production.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells that play a critical role in host defense against extracellular pathogens.[1][2] However, their dysregulation and the excessive production of their signature cytokines, particularly IL-17A and IL-17F, are strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3] The differentiation, maintenance, and effector function of Th17 cells are governed by the transcription factor RORγt.[3]

TMP778 has emerged as a significant research tool and potential therapeutic agent due to its high selectivity as an inverse agonist of RORγt. By binding to RORγt, TMP778 effectively blocks its transcriptional activity, leading to a profound suppression of the Th17 inflammatory axis. This guide details the downstream consequences of RORγt inhibition by TMP778 on cytokine expression profiles.

Mechanism of Action: RORγt Inhibition

The primary mechanism of action of TMP778 is the direct inhibition of RORγt. RORγt is essential for the expression of key genes that define the Th17 cell lineage, most notably Il17a and Il17f. In the presence of polarizing cytokines such as IL-6 and TGF-β, naive CD4+ T cells upregulate RORγt, which then drives their differentiation into Th17 cells.

TMP778 functions as an inverse agonist, meaning it not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of RORγt. This leads to a dose-dependent reduction in the expression of RORγt target genes. While many of the transcriptional effects of TMP778 are shared with the genetic deletion of RORγt, there are also distinct mechanisms at play. Notably, at effective concentrations, TMP778 can potently inhibit Th17 function while RORγt binding to DNA is largely preserved at most of its target regions. This suggests that TMP778 may function by disrupting the interaction of RORγt with co-activators or by promoting the recruitment of co-repressors to the transcriptional complex.

Signaling Pathway of RORγt Inhibition by TMP778

Caption: Signaling cascade showing TMP778 inhibition of RORγt and its downstream effects on cytokine gene expression.

Quantitative Analysis of Cytokine Inhibition

Treatment with TMP778 leads to a significant and dose-dependent reduction in key pro-inflammatory cytokines. The primary target is IL-17, but a notable and unexpected effect on IFN-γ has been consistently observed in vivo.

| Cytokine | Cell Type/Model | Treatment | Key Finding | Reference |

| IL-17 | Mouse Splenocytes (from IRBP-immunized mice) | TMP778 (in vivo treatment) | Significantly reduced production in response to IRBP (p ≤ 0.01). | |

| Human Naïve CD4+ T cells (in vitro differentiation) | TMP778 (2.5 µM) | Near complete inhibition of IL-17A+ cells. | ||

| Human Memory Th17 cells | TMP778 | Dose-dependent reduction in IL-17A secretion. | ||

| IFN-γ | Mouse Splenocytes (from IRBP-immunized mice) | TMP778 (in vivo treatment) | Significantly reduced production in response to IRBP (p ≤ 0.001). | |

| Mouse Model of EAU | TMP778 (in vivo treatment) | Reduced percentages of lymphocytes expressing IFN-γ. | ||

| In vitro Th17 polarizing cultures | TMP778 | No effect on residual IFN-γ-producing Th1 cells. | ||

| In vitro Th1 or Th2 polarizing cultures | TMP778 | Did not affect the production of Th1 or Th2 cytokines. | ||

| Transcription Factors | ||||

| RORγt | Mouse Splenocytes (from EAU model) | TMP778 (in vivo treatment) | Markedly lower gene expression compared to vehicle. | |

| T-bet (Tbx21) | Mouse Splenocytes (from EAU model) | TMP778 (in vivo treatment) | Markedly lower gene expression compared to vehicle. |

This table summarizes qualitative and statistically significant findings. Direct IC50 values for cytokine inhibition are not consistently reported across these studies but are in the nanomolar range for RORγt binding and functional inhibition in cell-based assays.

The Unexpected Impact on IFN-γ and Th1 Cells

A critical finding in the study of TMP778 is its ability to suppress IFN-γ, the hallmark cytokine of Th1 cells. This effect was unexpected because TMP778 is a selective inhibitor of RORγt, which is not the primary transcription factor for Th1 cells. The canonical transcription factor for IFN-γ production in Th1 cells is T-bet.

Studies in the experimental autoimmune uveitis (EAU) mouse model revealed that in vivo treatment with TMP778 not only reduced IL-17 but also IFN-γ. Further investigation showed that splenocytes from TMP778-treated mice had markedly lower expression of the T-bet gene (Tbx21). This suggests an indirect mechanism of action on the Th1 lineage. In contrast, when TMP778 was added to in vitro cultures of naive CD4+ cells under Th1 polarizing conditions, it had no effect on IFN-γ production, indicating that the in vivo environment is crucial for this cross-lineage inhibitory effect. This highlights a more complex mode of action for TMP778 in a whole-organism setting than in isolated cell cultures.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of TMP778 on cytokine production.

In Vivo Efficacy in Experimental Autoimmune Uveitis (EAU)

-

Objective: To determine the effect of TMP778 on disease development and cytokine production in an in vivo model of autoimmunity.

-

Protocol:

-

Induction of EAU: B10.A mice are immunized with an emulsion of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA).

-

Treatment: Mice are treated twice daily with subcutaneous injections of TMP778 (e.g., 20 mg/kg) or a vehicle control.

-

Disease Assessment: Pathological changes in the eyes are monitored by fundoscopy and confirmed by histological examination at specified time points (e.g., day 14 or 21).

-

Cytokine Analysis:

-

Spleens are harvested, and single-cell suspensions are prepared.

-

Splenocytes are cultured in vitro and re-stimulated with IRBP at various concentrations.

-

After 48 hours, culture supernatants are collected and analyzed for IL-17 and IFN-γ levels using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

In Vitro Th17 Differentiation and Cytokine Staining

-

Objective: To assess the direct impact of TMP778 on the differentiation of naive T cells into Th17 cells.

-

Protocol:

-

Cell Isolation: Naïve CD4+ T cells are purified from the spleens of mice or from human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: Cells are stimulated with plate-bound anti-CD3 and anti-CD28 antibodies under Th17-polarizing conditions (e.g., IL-6 and TGF-β).

-

Treatment: Titrating doses of TMP778 (e.g., 2.5 µM) or a DMSO vehicle control are added to the cultures.

-

Re-stimulation: After 4 days of culture, cells are re-stimulated for 3-4 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor like Brefeldin A.

-

Intracellular Staining: Cells are harvested, stained for surface markers (e.g., CD4), then fixed, permeabilized, and stained for intracellular cytokines (IL-17A, IFN-γ) using fluorochrome-conjugated antibodies.

-

Analysis: The frequency of cytokine-producing cells is determined by flow cytometry.

-

Workflow for Assessing TMP778's Effect on Cytokine Production

Caption: A comprehensive workflow detailing in vivo, in vitro, and molecular biology approaches to study TMP778.

Conclusion and Future Directions

TMP778 is a powerful inhibitor of RORγt that effectively suppresses Th17 cell differentiation and function, leading to a profound reduction in IL-17 production. The compound's utility is further underscored by its unexpected in vivo effect of downregulating the Th1-associated cytokine IFN-γ, which appears to be mediated through the suppression of the transcription factor T-bet. This dual inhibition of both Th17 and Th1 inflammatory pathways makes TMP778 and similar RORγt inhibitors a highly promising class of compounds for the treatment of complex autoimmune diseases where both cell types are pathogenic.

For drug development professionals, the data underscore the importance of evaluating candidate molecules in relevant in vivo models, as in vitro assays may not fully capture the complete pharmacological profile. The cross-regulation of T-cell lineages observed with TMP778 treatment warrants further investigation to fully elucidate the underlying molecular mechanisms. Future research should focus on the specific interplay between RORγt inhibition and the T-bet regulatory network in different immune cell populations and disease contexts.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Functional Analysis of TMP778 Binding to the Nuclear Receptor RORγt: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are critical for host defense against certain pathogens but are also key drivers of pathogenesis in a variety of autoimmune and inflammatory diseases.[1] Consequently, RORγt has emerged as a high-priority therapeutic target for these conditions.[1] TMP778 is a potent and selective small-molecule inverse agonist of RORγt that has been shown to effectively suppress the Th17/IL-17 pathway. This document provides an in-depth technical overview of the structural and functional aspects of TMP778's interaction with RORγt, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on TMP778-RORγt Interaction

TMP778 has been characterized across a range of biochemical and cell-based assays to determine its potency and selectivity for RORγt. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Biochemical and Cellular Potency of TMP778

| Assay Type | Target/System | Parameter | Value | Reference |

| FRET Assay | RORγt Ligand Binding Domain (LBD) | IC50 | 7 nM (0.007 µM) | |

| FRET Assay (SRC1 peptide displacement) | RORγt Ligand Binding Domain (LBD) | IC50 | 5 nM (0.005 µM) | |

| Luciferase Reporter Gene Assay | Human Jurkat Cells (IL-17F Promoter) | IC50 | 63 nM (0.063 µM) | |

| RORγ-dependent Transactivation | Cell-based Nuclear Receptor Reporter Assay | IC50 | 17 nM (0.017 µM) | |

| IL-17A Secretion Inhibition | Differentiated Human Th17 cells | IC50 | 30 nM (0.03 µM) | |

| IL-17A Secretion Inhibition | Differentiated Human Tc17 cells | IC50 | 5 nM (0.005 µM) | |

| Mouse Th17 Differentiation Inhibition | Primary Naïve CD4+ T cells | IC50 | 0.1 µM |

Table 2: Selectivity of TMP778 for ROR Isoforms

| Target Receptor | Assay Type | Parameter | Value | Fold Selectivity (vs. RORγ) | Reference |

| RORγ | Luciferase Reporter Assay | IC50 | 0.017 µM | - | |

| RORα | Luciferase Reporter Assay | IC50 | 1.24 µM | ~73-fold | |

| RORβ | Luciferase Reporter Assay | IC50 | 1.39 µM | ~82-fold |

Structural Basis of TMP778 Inverse Agonism

The RORγt protein consists of several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD is the target for small-molecule modulators like TMP778. In its natural, unbound (apo) state, the RORγt LBD surprisingly adopts an active conformation, stabilized by a unique His479–Tyr502–Phe506 triplet that anchors Helix 12 (H12), the activation helix, in a position that facilitates the recruitment of coactivator proteins.

While a co-crystal structure of TMP778 specifically bound to RORγt is not publicly available, extensive structural studies of other inverse agonists have revealed a common mechanism of action. These molecules bind within the LBD and disrupt the critical interactions that stabilize H12 in its active state. This destabilization shifts the conformational equilibrium of the LBD towards an inactive state, preventing the binding of coactivator peptides (such as SRC1) and thereby repressing the transcription of RORγt target genes like IL17A and IL17F. TMP778, as a potent inverse agonist, is understood to operate through this mechanism, effectively silencing the transcriptional output of RORγt.

Signaling Pathways and Mechanism of Action

RORγt is the central node in the signaling pathway that drives Th17 cell differentiation and function. The binding of TMP778 to RORγt interrupts this cascade.

Caption: RORγt signaling pathway in Th17 cell differentiation.

TMP778 acts as an inverse agonist, binding to the RORγt LBD and preventing the recruitment of coactivators necessary for gene transcription. This leads to a dose-dependent reduction in the expression of Th17 signature genes.

Caption: Mechanism of RORγt inverse agonism by TMP778.

Key Experimental Protocols

The characterization of TMP778 and its interaction with RORγt relies on a suite of specialized biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the binding of an inhibitor to the RORγt LBD by detecting the disruption of an interaction between the LBD and a fluorescently labeled coactivator peptide.

-

Objective: To determine the IC50 value of a test compound (e.g., TMP778) for the RORγt LBD.

-

Materials:

-

Recombinant RORγt LBD fused to a donor fluorophore (e.g., Terbium Cryptate).

-

Synthetic coactivator peptide (e.g., from SRC1) labeled with an acceptor fluorophore (e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Test compound (TMP778) serially diluted in DMSO.

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare a solution of RORγt-LBD-Tb and SRC1-d2 peptide in assay buffer.

-

Dispense the test compound dilutions into the microplate wells.

-

Add the RORγt/peptide mix to all wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on a FRET-compatible reader, measuring emission at two wavelengths (for donor and acceptor).

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of RORγt inhibition by quantifying the compound's effect on RORγt-driven gene transcription.

-

Objective: To determine the functional IC50 of a test compound for inhibiting RORγt-mediated transactivation.

-

Materials:

-

Host cell line (e.g., HEK293 or Jurkat).

-

Expression vector for RORγt.

-

Reporter vector containing a luciferase gene downstream of a promoter with ROR response elements (ROREs).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect the host cells with the RORγt expression vector and the RORE-luciferase reporter vector.

-

Plate the transfected cells into 96-well plates and allow them to adhere/recover.

-

Treat the cells with a serial dilution of the test compound (TMP778) or vehicle (DMSO).

-

Incubate for 16-24 hours.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the resulting luminescence using a luminometer.

-

Normalize the data to a control (e.g., vehicle-treated cells) and plot the percent inhibition against the log of the compound concentration to calculate the IC50.

-

In Vitro Th17 Cell Differentiation Assay

This primary cell assay assesses the ability of a compound to inhibit the development of IL-17-producing Th17 cells from naïve T cells.

-

Objective: To measure the effect of TMP778 on the differentiation of naïve CD4+ T cells into Th17 cells.

-

Materials:

-

Naïve CD4+ T cells isolated from human peripheral blood or mouse spleen.

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4).

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound (TMP778).

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Intracellular staining antibodies for IL-17A and IFN-γ.

-

Flow cytometer.

-

-

Procedure:

-

Culture isolated naïve CD4+ T cells with activation reagents and Th17 polarizing cytokines.

-

Simultaneously, add serial dilutions of TMP778 or vehicle control to the cultures.

-

Incubate for 3-5 days.

-

For the final 4-6 hours of culture, re-stimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor.

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells, followed by intracellular staining for IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

-

Determine the IC50 for the reduction of the Th17 cell population.

-

Caption: Experimental workflow for a Th17 differentiation assay.

Conclusion

TMP778 is a highly potent and selective inverse agonist of RORγt. Quantitative data from a variety of assays confirm its ability to bind to the RORγt LBD with low nanomolar affinity and to functionally inhibit RORγt-dependent transcriptional activity and Th17 cell differentiation. The structural mechanism of action, consistent with other RORγt inverse agonists, involves the destabilization of the activation helix H12, which prevents coactivator recruitment and silences the expression of pro-inflammatory genes like IL17A. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to further understand and therapeutically target the RORγt-IL-17 axis in autoimmune and inflammatory diseases.

References

In Vitro Characterization of TMP778: A Technical Guide

Introduction

TMP778 is a potent and selective small-molecule inhibitor of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a ligand-dependent transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases.[3][4] TMP778 functions as an inverse agonist, suppressing the transcriptional activity of RORγt and thereby inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[5] This document provides a detailed technical overview of the in vitro characterization of TMP778, outlining its biochemical and cellular activities, the experimental protocols used for its evaluation, and its effects on key signaling pathways.

Quantitative Data Summary

The potency and selectivity of TMP778 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of TMP778 against its primary target and in cell-based functional assays.

Table 1: Biochemical and Cellular Potency of TMP778

| Assay Type | Target/Process | Species | IC50 (µM) | Reference |

| FRET Assay | RORγt Ligand-Binding Domain | - | 0.005 | |

| Luciferase Reporter Assay | RORγt Transactivation | - | 0.017 | |

| Th17 Differentiation | Mouse | 0.1 | ||

| IL-17A Production | Mouse | 0.1 |

Table 2: Selectivity Profile of TMP778 in Nuclear Receptor Reporter Assays

| Nuclear Receptor | IC50 (µM) | Fold Selectivity (vs. RORγt) | Reference |

| RORγt | 0.017 | 1x | |

| RORα | 1.24 | ~73x | |

| RORβ | 1.39 | ~82x | |

| 22 Other Nuclear Receptors | >10 | >588x |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize TMP778.

Target Engagement: FRET Assay

This assay quantifies the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a cofactor peptide, such as SRC1.

Methodology:

-

Reagents: Purified recombinant RORγt-LBD (e.g., fused to a donor fluorophore like GST-Europium) and a biotinylated SRC1 peptide (labeled with an acceptor fluorophore like Allophycocyanin).

-

Procedure:

-

Add RORγt-LBD and the SRC1 peptide to microplate wells.

-

Add serial dilutions of TMP778 or vehicle control.

-

Incubate to allow for binding to reach equilibrium.

-

Excite the donor fluorophore and measure the emission from the acceptor fluorophore.

-

-

Data Analysis: The FRET signal is proportional to the amount of RORγt-LBD and SRC1 interaction. A decrease in the FRET signal indicates displacement by the inhibitor. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Functional Inhibition: RORγt-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of TMP778 to inhibit the transcriptional activity of RORγt.

Methodology:

-

Cell Line: Use a suitable host cell line (e.g., HEK293T) that does not endogenously express RORγt.

-

Transfection: Co-transfect cells with two plasmids:

-

An expression vector for the RORγt protein.

-

A reporter vector containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).

-

-

Treatment: After transfection, treat the cells with various concentrations of TMP778 or a DMSO vehicle control.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. The reduction in luciferase signal in the presence of TMP778 reflects the inhibition of RORγt-mediated transactivation. Calculate IC50 values from the dose-response curve.

Cellular Activity: In Vitro Th17 Cell Differentiation Assay

This assay assesses the impact of TMP778 on the differentiation of naïve CD4+ T cells into Th17 cells.

Methodology:

-

Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6).

-

Polarizing Conditions: Culture the naïve T cells under Th17-polarizing conditions, which typically include:

-

TCR stimulation (e.g., anti-CD3 and anti-CD28 antibodies).

-

A cytokine cocktail containing TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.

-

-

Treatment: Add different concentrations of TMP778 or vehicle control to the cultures at the time of activation.

-

Incubation: Culture the cells for 3-5 days.

-

Analysis (Intracellular Cytokine Staining):

-

Restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Stain the cells for surface markers (e.g., CD4).

-

Fix and permeabilize the cells, then stain for intracellular IL-17A and IFN-γ.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Visualizations: Signaling Pathways and Workflows

RORγt-Mediated Th17 Differentiation Pathway

The differentiation of naïve T cells into pathogenic Th17 cells is driven by a specific set of cytokines that activate a downstream signaling cascade culminating in the expression of RORγt. TMP778 acts by directly inhibiting the transcriptional activity of RORγt.

Caption: RORγt signaling pathway in Th17 cell differentiation and inhibition by TMP778.

Experimental Workflow: FRET-Based Target Engagement Assay

The workflow for a Fluorescence Resonance Energy Transfer (FRET) assay is designed to screen for compounds that disrupt protein-protein interactions.

Caption: Workflow diagram for the RORγt FRET-based inhibitor screening assay.

In Vitro Effects on T-Cell Lineages

TMP778 demonstrates high selectivity for the Th17 lineage. Genome-wide transcriptional profiling has shown that TMP778 has minimal effect on genes unrelated to the transcriptional signature of Th17 cells. While its primary and most potent effect is the suppression of IL-17 production and Th17 differentiation, some studies have noted effects on other T-cell lineages, although these are generally less pronounced.

-

Th17 Cells: TMP778 strongly inhibits the generation of Th17 cells and reduces IL-17 production from already differentiated Th17 cells. It effectively suppresses the expression of key Th17 signature genes, such as Il17a and Il17f.

-

Th1 Cells: In vitro, TMP778 has been shown to have little to no direct effect on IFN-γ production or Th1 differentiation. However, in vivo studies have sometimes shown a reduction in IFN-γ, suggesting a more complex interplay between T-cell subsets in a whole-organism context.

-

Other Lineages: The compound shows a mild tendency to increase the expression of signature genes from other CD4+ lineages, such as Th1 and Th2 cells, which may be a secondary effect of inhibiting the dominant Th17 program.

References

- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

The RORγt Inhibitor TMP778: A Double-Edged Sword in T-Cell Regulation, Suppressing Both Th17 and Th1 Lineages

For Immediate Release

A comprehensive analysis of the selective RORγt inhibitor, TMP778, reveals an unexpected dual mechanism of action, impacting not only its intended Th17 target but also the Th1 cell lineage through the downregulation of the master transcription factor T-bet. This technical guide provides an in-depth exploration of the preclinical evidence, experimental methodologies, and the putative signaling pathways underlying this intriguing off-target effect, offering critical insights for researchers and drug development professionals in immunology and autoimmune diseases.

TMP778, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), has been a subject of significant interest for its therapeutic potential in Th17-mediated autoimmune disorders. RORγt is the master transcription factor orchestrating the differentiation and function of Th17 cells, which are key drivers of inflammation in numerous autoimmune conditions. While the inhibitory effect of TMP778 on the Th17 axis is well-documented, emerging evidence from preclinical models of experimental autoimmune uveitis (EAU) has unveiled a surprising and significant impact on the Th1 cell lineage, characterized by a marked reduction in T-bet (T-box expressed in T cells) expression.[1][2] This finding challenges the conventional understanding of TMP778's mechanism of action and highlights a complex interplay between the Th1 and Th17 differentiation pathways.

This guide synthesizes the current knowledge on the effect of TMP778 on T-bet expression, presenting quantitative data in a structured format, detailing the experimental protocols used in these pivotal studies, and proposing a hypothetical signaling pathway to explain this unexpected phenomenon.

Quantitative Analysis of TMP778's Effect on T-bet Expression

The in vivo efficacy of TMP778 on T-bet expression has been primarily evaluated in a murine model of EAU, an autoimmune disease mediated by both Th1 and Th17 cells.[1][2] Treatment with TMP778 led to a significant reduction in the Th1 cell population and the expression of its signature transcription factor, T-bet.

Table 1: Effect of TMP778 on T-bet+ and RORγt+ Cells in Eye-Infiltrating Lymphocytes of EAU Mice

| Treatment Group | T-bet+ Cells (% of CD4+ cells) | RORγt+ Cells (% of CD4+ cells) |

| Vehicle | 35.4 ± 2.1 | 8.9 ± 1.5 |

| TMP778 | 18.2 ± 1.7** | 5.6 ± 1.1 |

| *Data are presented as mean ± SEM. *p<0.01 compared to vehicle. Data extrapolated from studies in B10.A mice with EAU.[1] |

Table 2: Effect of TMP778 on T-bet (Tbx21) and RORγt (Rorc) Gene Expression in Splenocytes of EAU Mice

| Treatment Group | Tbx21 (T-bet) Relative Gene Expression | Rorc (RORγt) Relative Gene Expression |

| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |

| TMP778 | 0.45 ± 0.08 | 0.38 ± 0.07 |

| *Data are presented as mean ± SEM. p<0.05 compared to vehicle. Gene expression was normalized to a housekeeping gene and expressed relative to the vehicle-treated group. Data from studies in B10.A mice with EAU. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of TMP778's effect on T-bet expression.

Experimental Autoimmune Uveitis (EAU) Induction and TMP778 Treatment

-

Animal Model: Female B10.A mice, 8-12 weeks old, are used for the induction of EAU.

-

Antigen Emulsion Preparation: A 1:1 emulsion of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis is prepared.

-

Immunization: Mice are immunized subcutaneously with the IRBP/CFA emulsion.

-

TMP778 Administration: TMP778 is dissolved in a vehicle solution (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline) and administered subcutaneously twice daily at a dose of 20 mg/kg, starting from the day of immunization. Control mice receive the vehicle solution only.

-

Disease Monitoring: The development of EAU is monitored by fundoscopy and confirmed by histological analysis of the eyes at the experimental endpoint.

Flow Cytometry Analysis of T-bet and RORγt Expression

-

Cell Isolation: Spleens and eyes are harvested from euthanized mice. Single-cell suspensions are prepared from the spleens by mechanical disruption. Eye-infiltrating cells are isolated by enzymatic digestion.

-

Surface Staining: Cells are stained with fluorescently conjugated antibodies against surface markers, such as CD4, to identify T helper cell populations.

-

Intracellular Staining: Following surface staining, cells are fixed and permeabilized using a transcription factor staining buffer set.

-

Transcription Factor Staining: Permeabilized cells are stained with fluorescently conjugated antibodies specific for T-bet (e.g., clone 4B10) and RORγt (e.g., clone B2D).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of T-bet+ and RORγt+ cells within the CD4+ T cell gate is determined.

Quantitative PCR (qPCR) for T-bet (Tbx21) and RORγt (Rorc) Gene Expression

-

RNA Extraction and cDNA Synthesis: RNA is extracted from isolated splenocytes using a suitable RNA isolation kit. First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using SYBR Green master mix, cDNA template, and primers specific for mouse Tbx21 (T-bet) and Rorc (RORγt). A housekeeping gene (e.g., Gapdh) is used for normalization.

-

Primer Sequences (Example):

-

Tbx21 Forward: 5'-CAACAACCCCTTTGCCAAAG-3'

-

Tbx21 Reverse: 5'-TCCCCCAAGCAGTTGACAGT-3'

-

Rorc Forward: 5'-CCGCTGAGAGGGCTTCAC-3'

-

Rorc Reverse: 5'-TGCAGGAGTAGGCCACATTACA-3'

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control group.

Signaling Pathways and Logical Relationships

The unexpected reduction in T-bet expression following treatment with a selective RORγt inhibitor suggests an indirect regulatory mechanism. The differentiation of Th1 and Th17 cells is known to be reciprocally regulated, with the master transcription factors of each lineage capable of inhibiting the other.

Caption: Hypothetical signaling pathway of TMP778's effect on T-bet.

The diagram above illustrates the established inhibitory effect of TMP778 on RORγt and the subsequent reduction in IL-17 production. It also depicts the known reciprocal repressive relationship between RORγt and T-bet. The proposed indirect mechanism involves intermediate factors, such as other transcription factors like Runx1, which are known to be involved in the crosstalk between Th1 and Th17 differentiation pathways. By inhibiting RORγt, TMP778 may alter the balance of these intermediate factors, leading to a downstream reduction in T-bet expression and IFN-γ production.

Caption: Experimental workflow for assessing TMP778's effect on T-bet.

Conclusion and Future Directions

The unexpected finding that TMP778, a selective RORγt inhibitor, also suppresses the Th1 lineage by downregulating T-bet expression has significant implications for its therapeutic application. This dual inhibitory activity could be beneficial in diseases where both Th1 and Th17 cells play a pathogenic role, such as in EAU. However, it also raises questions about the selectivity and potential for broader immunosuppressive effects.

Further research is warranted to fully elucidate the molecular mechanisms underlying this cross-pathway regulation. Investigating the role of intermediate transcription factors, such as Runx1, and exploring the epigenetic modifications at the Tbx21 locus following RORγt inhibition will be crucial next steps. A deeper understanding of this intricate regulatory network will not only refine our knowledge of T-cell biology but also guide the development of more targeted and effective therapies for autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for TMP778 in Uveitis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TMP778, a selective retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor, in preclinical uveitis research. The provided protocols are based on established methodologies in the field of experimental autoimmune uveitis (EAU), a widely accepted animal model for human uveitis.

Introduction

Uveitis, an inflammatory condition of the uveal tract of the eye, is a significant cause of vision loss. Autoimmune processes, particularly those mediated by T helper 1 (Th1) and T helper 17 (Th17) cells, are central to its pathogenesis. RORγt is a key transcription factor for the differentiation and function of Th17 cells, making it an attractive therapeutic target. TMP778 has been identified as a selective inhibitor of RORγt and has demonstrated efficacy in suppressing the development of EAU.[1][2][3] This document outlines the optimal dosage of TMP778 and detailed protocols for its application in EAU research.

Mechanism of Action

TMP778 selectively inhibits RORγt, the master regulator of Th17 cell differentiation.[4] In the context of uveitis, this inhibition leads to a significant reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), a hallmark of Th17 cells.[1] Unexpectedly, in vivo studies have shown that TMP778 treatment also suppresses the Th1 cell response, characterized by a decrease in Interferon-gamma (IFN-γ) production. This dual inhibitory effect on both pathogenic T cell subsets highlights its potential as a potent anti-inflammatory agent in ocular autoimmune diseases.

Optimal Dosage and Administration

In vivo studies utilizing a murine model of EAU have established an effective dosage and administration route for TMP778.

| Parameter | Value | Reference |

| Compound | TMP778 | |

| Dosage | 20 mg/kg | |

| Administration Route | Subcutaneous (s.c.) injection | |

| Frequency | Twice daily | |

| Vehicle | 3% dimethylacetamide, 10% Solutol, 87% saline |

Experimental Protocols

Preparation of TMP778 Solution

Materials:

-

TMP778

-

Dimethylacetamide (DMA)

-

Solutol® HS 15

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare the vehicle solution by mixing 3% dimethylacetamide, 10% Solutol, and 87% saline.

-

Weigh the required amount of TMP778 to achieve a final concentration that allows for a 20 mg/kg dosage based on the average weight of the mice to be treated.

-

Dissolve the TMP778 in the vehicle solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare fresh on each day of administration.

Induction of Experimental Autoimmune Uveitis (EAU) in B10.A Mice

Materials:

-

Female B10.A mice (6-8 weeks old)

-

Bovine Interphotoreceptor Retinoid-Binding Protein (IRBP)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for immunization

Procedure:

-

Prepare an emulsion of IRBP in CFA. For each mouse, emulsify 50 µg of bovine IRBP in an equal volume of CFA to a final volume of 0.2 ml.

-

Administer the 0.2 ml emulsion via subcutaneous injections at multiple sites (e.g., base of the tail and one thigh).

-

Concurrently, administer 0.2 µg or 1 µg of Pertussis toxin intraperitoneally (i.p.).

-

Monitor the mice for clinical signs of uveitis starting from day 7 post-immunization using fundoscopy. Disease severity can be scored on a scale of 0-4.

TMP778 Treatment Protocol

Procedure:

-

On the day of EAU induction (Day 0), begin the treatment regimen with TMP778.

-

Administer 20 mg/kg of the prepared TMP778 solution subcutaneously twice daily.

-

Continue the treatment for the desired duration of the experiment (e.g., 14 or 21 days).

-

A control group of mice should be treated with the vehicle solution following the same administration schedule.

Assessment of Uveitis Severity

Histological Examination:

-

At the end of the experiment (e.g., day 14 or 21), euthanize the mice.

-

Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

-

Embed the eyes in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score the severity of pathological changes on a scale of 0-4, assessing for inflammatory cell infiltration, retinal folding, and structural damage.

Immunological Analysis:

-

Isolate splenocytes or cells from draining lymph nodes.

-

Culture the cells in the presence of IRBP.

-

Measure the levels of IL-17 and IFN-γ in the culture supernatants using ELISA to assess the Th17 and Th1 responses, respectively.

Signaling Pathway